molecular formula C20H18N2O3S B2817867 7-methoxy-5-(5-methylfuran-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine CAS No. 942002-23-5

7-methoxy-5-(5-methylfuran-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine

Cat. No.: B2817867
CAS No.: 942002-23-5
M. Wt: 366.44
InChI Key: KIGCCPSJMFQAMY-UHFFFAOYSA-N
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Description

7-methoxy-5-(5-methylfuran-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine is a useful research compound. Its molecular formula is C20H18N2O3S and its molecular weight is 366.44. The purity is usually 95%.
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Scientific Research Applications

Heterocyclic Compound Synthesis and Characterization

  • Synthesis and Structural Analysis : The synthesis of various heterocyclic compounds, including benzoxazines, pyrazolines, and pyrazolo[1,5-c][1,3]oxazines, has been extensively studied. Research by Castillo et al. (2009) explored the synthesis of 7-benzyl-3-tert-butyl-1-phenylpyrazolo[3,4-d]oxazines, demonstrating the potential for creating diverse structures through modifications of substituents, which could be analogously applied to the synthesis of the compound . The structural analysis revealed how different hydrogen bonding patterns affect molecular arrangement in crystals, providing insight into how similar manipulations could alter the physical properties of related compounds like "7-methoxy-5-(5-methylfuran-2-yl)-2-(thiophen-2-yl)-5,10b-dihydro-1H-benzo[e]pyrazolo[1,5-c][1,3]oxazine" (Castillo et al., 2009).

  • Pharmacological Activities : Mahmoud et al. (2017) synthesized and evaluated fused oxazine derivatives for their antioxidant and anticancer activities. This study indicates the broader research interest in oxazine derivatives for their potential pharmacological benefits. While this study focuses on pharmacological activities, the methodological approaches to synthesizing and characterizing these compounds hold relevance for non-pharmacological scientific applications as well (Mahmoud et al., 2017).

Properties

IUPAC Name

7-methoxy-5-(5-methylfuran-2-yl)-2-thiophen-2-yl-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S/c1-12-8-9-17(24-12)20-22-15(11-14(21-22)18-7-4-10-26-18)13-5-3-6-16(23-2)19(13)25-20/h3-10,15,20H,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIGCCPSJMFQAMY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C2N3C(CC(=N3)C4=CC=CS4)C5=C(O2)C(=CC=C5)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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